molecular formula C16H32N2Sn B180352 1-Methyl-2-(tributylstannyl)-1H-imidazole CAS No. 105494-69-7

1-Methyl-2-(tributylstannyl)-1H-imidazole

Cat. No. B180352
M. Wt: 371.1 g/mol
InChI Key: KFWFYOPKNSYTMV-UHFFFAOYSA-N
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Description

The compound 1-Methyl-2-(tributylstannyl)-1H-imidazole is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the compound of interest. For instance, the synthesis of N-methylated pyrazoles and imidazoles, as well as the introduction of tributylstannyl groups into heterocyclic compounds, is a common theme in these studies . The biological activity of various 1H-imidazole derivatives is also a topic of interest, indicating the potential pharmacological applications of such compounds .

Synthesis Analysis

The synthesis of related compounds involves sequential treatments with bases and electrophiles, or palladium-catalyzed coupling reactions . For example, the N-methylation of a tributylstannyl pyrazole was achieved by treatment with LDA and iodomethane, which could be analogous to methods used for synthesizing 1-Methyl-2-(tributylstannyl)-1H-imidazole . Additionally, the synthesis of a fluorinated anion-based ionic liquid demonstrates the versatility of imidazole derivatives in forming novel compounds for applications such as energy storage devices .

Molecular Structure Analysis

The crystal structure of a related compound, 2,4,5-tribromo-1-methyl-1H-imidazole, has been determined, providing insights into the molecular geometry and potential intermolecular interactions of brominated imidazole derivatives . This information can be extrapolated to understand the structural aspects of 1-Methyl-2-(tributylstannyl)-1H-imidazole, which may also exhibit interesting crystal packing and hydrogen bonding patterns.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives is highlighted by their ability to undergo various reactions, such as iodination, benzoylation, and cross-coupling, to yield a diverse array of products . The introduction of substituents at specific positions on the imidazole ring can lead to significant changes in the compound's reactivity and biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Methyl-2-(tributylstannyl)-1H-imidazole are not detailed in the provided papers, the studies do mention properties of similar compounds. For instance, the electrical conductivity and electrochemical stability of imidazole-based ionic liquids are of particular interest for their application in energy storage devices . The biological activities of imidazole derivatives, such as their hormonal activity and inhibition of cyclooxygenase enzymes, are also noteworthy .

Scientific Research Applications

  • Palladium-Catalyzed Coupling

    "1-Methyl-2-(tributylstannyl)-1H-imidazole" is used in palladium-catalyzed coupling reactions between organic halides and organotin compounds. It reacts with imidoyl chlorides to produce ketimines (Kosugi et al., 1986).

  • Corrosion Inhibition of Copper

    Imidazoles, including derivatives like "1-Methyl-2-(tributylstannyl)-1H-imidazole," are evaluated for their effectiveness as copper corrosion inhibitors in NaCl solution. Their bonding to Cu(111) is characterized by DFT calculations (Kovačević et al., 2017).

  • Antagonism of Angiotensin II Receptors

    This compound is investigated as part of a series of N-phenyl-1H-pyrrole derivatives that act as AT1-selective angiotensin II receptor antagonists. These derivatives are used in the study of hypertension and cardiovascular diseases (Bovy et al., 1993).

  • Antimycotic Properties

    The antimycotic properties of imidazole derivatives, including 1-Methyl-2-(tributylstannyl)-1H-imidazole, are explored for their effectiveness against dermatophytes, yeast, other fungi, and Gram-positive bacteria (Heeres & van Cutsem, 1981).

  • Synthesis of Steroidal Oxazole, Imidazole, and Triazole

    This chemical is used in the synthesis of steroidal oxazoles, imidazoles, and triazoles for biological studies, highlighting its utility in steroid chemistry (Ohta et al., 1968).

  • Synthesis of N-Methyl-Chromeno[2,3-d]pyrazol-9-one

    It is involved in the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one, demonstrating its application in the development of novel organic compounds (Hanamoto et al., 2008).

  • Photoaffinity Ligand Studies

    The compound is used in the synthesis of pyridinyl imidazole cytokine inhibitors for photoaffinity ligand studies, indicating its relevance in biochemical research (Garnes et al., 1996).

  • Antimicrobial Activity

    Its derivatives are synthesized and evaluated for antimicrobial activity, showing its potential in pharmaceutical applications (Punia et al., 2021).

  • Fuel Cell Electrolytes

    1-Methyl imidazole derivatives are used as additives in polybenzimidazole equilibrated with phosphoric acid, a system shown to be a high-temperature proton-conducting polymer electrolyte, relevant in the field of energy and fuel cell technology (Schechter & Savinell, 2002).

  • Diazotransfer Reagent

    Imidazole-1-sulfonyl azide hydrochloride, a derivative of 1-Methyl-2-(tributylstannyl)-1H-imidazole, is used as a diazotransfer reagent, showcasing its application in organic synthesis (Goddard-Borger & Stick, 2007).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 . It’s toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is very toxic to aquatic life .

properties

IUPAC Name

tributyl-(1-methylimidazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWFYOPKNSYTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376844
Record name 1-Methyl-2-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(tributylstannyl)-1H-imidazole

CAS RN

105494-69-7
Record name 1-Methyl-2-(tributylstannyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105494-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-(tri-n-butylstannyl)imidazole
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Synthesis routes and methods

Procedure details

n-BuLi (7.6 mL, 18.9 mmol) was added dropwise at −10° C. under nitrogen atmosphere over a period of 30 minutes to an anhydrous tetrahydrofuran solution (20 mL) of 1-methyl-1H-imidazole (1.6 mL, 18.8 mmol), and the mixture was stirred for 2.5 hours. Next, a tetrahydrofuran solution (12 mL) of Bu3SnCl (5.1 mL, 18.8 mmol) was added dropwise over a period of one hour at −78° C., and then the mixture was raised to room temperature and stirred overnight. The title compound (5.48 g, 79%) was obtained by vacuum distillation (140-142° C., 0.5 mmHg).
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Schnürch, R Flasik, AF Khan, M Spina… - European journal of …, 2006 - Wiley Online Library
Recent progress in the field of transition‐metal‐catalyzed cross‐coupling reactions on various azole systems is summarized. Most important C–C‐ and C–X‐bond formation …
A Fayoumi, DM Lyubov, AO Tolpygin… - European Journal of …, 2020 - Wiley Online Library
New diphenylmethane [4‐tBu‐2‐(C 3 H 2 N 2 Me‐1)C 6 H 3 ] 2 CH 2 (1) bearing pendant imidazolyl groups in ortho‐positions of aromatic rings of diphenylmethane skeleton was …
BR Bellenie, KMJ Cheung, A Varela… - Journal of Medicinal …, 2020 - ACS Publications
Deregulation of the transcriptional repressor BCL6 enables tumorigenesis of germinal center B-cells, and hence BCL6 has been proposed as a therapeutic target for the treatment of …
Number of citations: 45 pubs.acs.org
TA Dineen, MM Weiss, T Williamson… - Journal of medicinal …, 2012 - ACS Publications
We have previously shown that hydroxyethylamines can be potent inhibitors of the BACE1 enzyme and that the generation of BACE1 inhibitors with CYP 3A4 inhibitory activities in this …
Number of citations: 44 pubs.acs.org

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